molecular formula C14H13ClN4O B1407496 {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride CAS No. 1803587-16-7

{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride

Cat. No.: B1407496
CAS No.: 1803587-16-7
M. Wt: 288.73 g/mol
InChI Key: LOYBGYLLZDWXBB-UHFFFAOYSA-N
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Description

{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride is a heterocyclic compound that contains both pyridine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.

    Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

    Formation of the Methanamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the oxadiazole ring to oxadiazoline, altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of oxadiazoline derivatives.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, as well as cancer cell lines.

Medicine

The compound is being investigated as a potential therapeutic agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic and optical properties. Its heterocyclic structure makes it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism by which {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride exerts its effects involves the inhibition of key enzymes and receptors. The pyridine and oxadiazole rings interact with the active sites of these targets, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • {4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride
  • {4-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride

Uniqueness

{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride is unique due to the specific positioning of the pyridine and oxadiazole rings. This configuration enhances its binding affinity to certain biological targets, making it more effective in its antimicrobial and anticancer activities compared to its analogs.

Properties

IUPAC Name

[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O.ClH/c15-9-10-1-3-12(4-2-10)14-17-13(18-19-14)11-5-7-16-8-6-11;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYBGYLLZDWXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC(=NO2)C3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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